Tolamolol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tolamolol involves several key steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methylphenol with epichlorohydrin to form 3-(3-methylphenoxy)-1,2-epoxypropane.
Amination: The intermediate is then reacted with ethylenediamine to produce 4-(2-{[2-Hydroxy-3-(3-methylphenoxy)propyl]amino}ethoxy)benzamide.
Final Product Formation: The final step involves the reaction of the amine with benzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common techniques include solvent extraction, solid-phase extraction, and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Tolamolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and halogenating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
Tolamolol has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of beta blockers and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Utilized in the development of new beta adrenergic receptor antagonists and related pharmaceuticals.
Mechanism of Action
Tolamolol exerts its effects by blocking beta adrenergic receptors, specifically the beta-1 receptors in the heart. This leads to a decrease in heart rate and myocardial contractility, thereby reducing cardiac output and blood pressure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the inhibition of cyclic adenosine monophosphate (cAMP) production .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta blocker with similar therapeutic uses but differs in its non-selectivity for beta receptors.
Atenolol: A selective beta-1 blocker with a longer duration of action compared to tolamolol.
Metoprolol: Similar to atenolol but with different pharmacokinetic properties.
Uniqueness of this compound
This compound is unique due to its specific structural features, such as the p-carbamoyl phenoxy-ethyl group, which contributes to its cardioselectivity and reduced membrane effects .
Properties
CAS No. |
38103-61-6 |
---|---|
Molecular Formula |
C19H24N2O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethoxy]benzamide |
InChI |
InChI=1S/C19H24N2O4/c1-14-4-2-3-5-18(14)25-13-16(22)12-21-10-11-24-17-8-6-15(7-9-17)19(20)23/h2-9,16,21-22H,10-13H2,1H3,(H2,20,23) |
InChI Key |
SKQDKFOTIPJUSV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(CNCCOC2=CC=C(C=C2)C(=O)N)O |
Canonical SMILES |
CC1=CC=CC=C1OCC(CNCCOC2=CC=C(C=C2)C(=O)N)O |
38103-61-6 | |
Synonyms |
4-(2-(2-hydroxy-3-o-tolyloxypropylamino)ethoxy)benzamide tolamolol tolamolol monohydrochloride, (+-)-isomer tolamolol sulfate, (+-)-isomer tolamolol, (+-)-isomer tolamolol, (R)-isomer tolamolol, (S)-isomer totamidol UK 6558-01 UK-6558-01 |
Origin of Product |
United States |
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